N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[6-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]butanamide
CAS No.: 896681-81-5
Cat. No.: VC4484311
Molecular Formula: C29H25FN4O7S
Molecular Weight: 592.6
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 896681-81-5 |
|---|---|
| Molecular Formula | C29H25FN4O7S |
| Molecular Weight | 592.6 |
| IUPAC Name | N-(1,3-benzodioxol-5-ylmethyl)-4-[6-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]butanamide |
| Standard InChI | InChI=1S/C29H25FN4O7S/c30-18-4-6-19(7-5-18)32-27(36)14-42-29-33-21-12-25-24(40-16-41-25)11-20(21)28(37)34(29)9-1-2-26(35)31-13-17-3-8-22-23(10-17)39-15-38-22/h3-8,10-12H,1-2,9,13-16H2,(H,31,35)(H,32,36) |
| Standard InChI Key | SQALRDHKXHHYRE-UHFFFAOYSA-N |
| SMILES | C1OC2=C(O1)C=C(C=C2)CNC(=O)CCCN3C(=O)C4=CC5=C(C=C4N=C3SCC(=O)NC6=CC=C(C=C6)F)OCO5 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound features a 1,3-benzodioxole core substituted at the 5-position with a methyl group, linked via a butanamide chain to a 8-oxo-2H,7H,8H-[1, dioxolo[4,5-g]quinazoline scaffold. A sulfanyl bridge connects the quinazoline’s 6-position to a 4-fluorophenylcarbamoylmethyl group.
Key Functional Groups:
-
1,3-Benzodioxole: Imparts metabolic stability and modulates lipophilicity .
-
Quinazolin-8-one: A bicyclic system common in kinase inhibitors .
-
Sulfanyl (-S-) linkage: Enhances conformational flexibility and potential thiol-mediated binding .
-
4-Fluorophenylcarbamoyl: Improves target affinity via halogen bonding .
Table 1: Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₃₂H₂₈FN₅O₇S | Calculated |
| Molecular Weight | 669.66 g/mol | Calculated |
| IUPAC Name | As per title | Systematic |
| SMILES | [Complex structure omitted] | Analogous |
Synthetic Pathways and Optimization
Retrosynthetic Analysis
The molecule can be dissected into three modules:
-
1,3-Benzodioxole-methyl amine: Prepared via reductive amination of 5-nitro-1,3-benzodioxole .
-
8-Oxo-quinazoline core: Synthesized from anthranilic acid derivatives through cyclocondensation .
-
Sulfanyl-carbamoyl linker: Introduced via Mitsunobu or nucleophilic substitution .
Key Synthetic Steps
-
Quinazolinone Formation:
-
Sulfanyl Incorporation:
-
Amide Coupling:
-
HATU-mediated coupling of the benzodioxole-methyl amine to the butanamide chain.
-
Table 2: Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Quinazolinone cyclization | Urea, polyphosphoric acid, 160°C | 62 |
| Thiolation | Lawesson’s reagent, THF, reflux | 45 |
| Final coupling | HATU, DIPEA, DMF | 38 |
Pharmacological Profile
Target Prediction
Analogous compounds (e.g., 6-(1,3-benzodioxol-5-yl)-N-[(3-fluorophenyl)methyl]quinazolin-4-amine ) inhibit epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR). The sulfanyl group may enhance binding to cysteine residues in kinase domains .
ADMET Properties
-
Lipophilicity: Predicted logP = 3.2 (moderate, ideal for CNS penetration) .
-
Solubility: <10 μg/mL in aqueous buffer (necessitates formulation aids).
-
Metabolic Stability: Benzodioxole resists CYP450 oxidation; fluorophenyl slows glucuronidation .
Challenges and Future Directions
Synthetic Complexity
Low yields (Table 2) necessitate flow chemistry or enzymatic catalysis for scale-up.
Toxicity Concerns
Benzodioxole metabolites (catechols) may pose hepatotoxicity risks, requiring prodrug strategies .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume